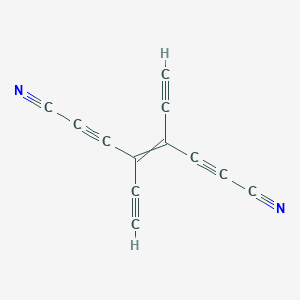
4,5-Diethynyloct-4-ene-2,6-diynedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diethynyloct-4-ene-2,6-diynedinitrile is a chemical compound with the molecular formula C₁₂H₂N₂ It is characterized by its unique structure, which includes ethynyl groups and a conjugated system of double and triple bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethynyloct-4-ene-2,6-diynedinitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkynes and nitriles.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain a pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger quantities, ensuring safety protocols, and implementing efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diethynyloct-4-ene-2,6-diynedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The ethynyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
4,5-Diethynyloct-4-ene-2,6-diynedinitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying biological processes.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4,5-Diethynyloct-4-ene-2,6-diynedinitrile involves its interaction with molecular targets through its reactive ethynyl groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Octene-2,6-diynedinitrile: Similar structure but lacks the ethynyl groups at positions 4 and 5.
4,5-Diethynyl-4-octene-2,6-diynedinitrile: A closely related compound with slight variations in the position of ethynyl groups.
Propiedades
Número CAS |
823813-90-7 |
|---|---|
Fórmula molecular |
C12H2N2 |
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
4,5-diethynyloct-4-en-2,6-diynedinitrile |
InChI |
InChI=1S/C12H2N2/c1-3-11(7-5-9-13)12(4-2)8-6-10-14/h1-2H |
Clave InChI |
FRCYPPVKTBNCQJ-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=C(C#C)C#CC#N)C#CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)

![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14227878.png)
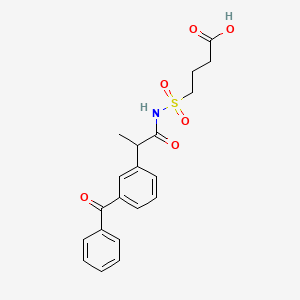
![4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol](/img/structure/B14227904.png)
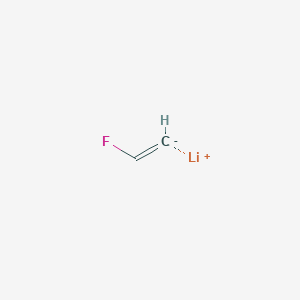
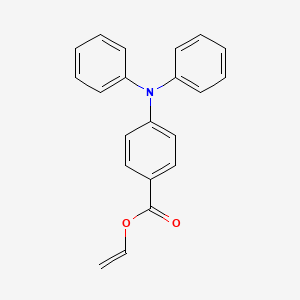

![5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]-](/img/structure/B14227941.png)
![1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B14227945.png)
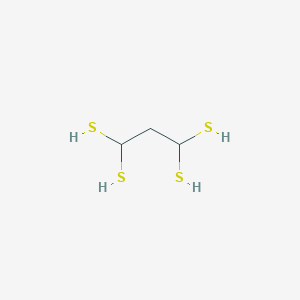

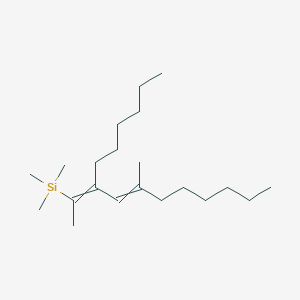
![3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol](/img/structure/B14227972.png)
